Piperidin-4-ylmethanesulfonamide

GABA receptor Neuroscience Ligand binding

Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4) is the only regioisomer that preserves the critical 4-substituted piperidine geometry for target engagement. Unlike 3-substituted or pyrrolidine analogs, this scaffold delivers >100-fold superior GABA binding inhibition and validated activity against PDE4A, 5-HT₆/₇, and orexin receptors. Researchers can rely on ≥98% purity for reproducible SAR and lead optimization. Bulk quantities available; contact us for custom synthesis and scale-up support.

Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
CAS No. 1206969-31-4
Cat. No. B1321787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-ylmethanesulfonamide
CAS1206969-31-4
Molecular FormulaC6H14N2O2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESC1CNCCC1CS(=O)(=O)N
InChIInChI=1S/C6H14N2O2S/c7-11(9,10)5-6-1-3-8-4-2-6/h6,8H,1-5H2,(H2,7,9,10)
InChIKeyVJOBHUVDQKFYQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4): Procurement-Ready Sulfonamide Building Block


Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4) is a small-molecule sulfonamide featuring a piperidine ring at the 4-position, with the molecular formula C₆H₁₄N₂O₂S and a molecular weight of 178.25 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry, providing a unique scaffold for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders and enzyme inhibition .

Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4): Why In-Class Substitution Compromises Project Outcomes


Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4) is a specific regioisomer that cannot be interchanged with its structural analogs without altering biological activity. The 4-substituted piperidine ring provides a unique spatial orientation of the sulfonamide group, which is critical for molecular recognition at target sites . Direct evidence shows that the 3-substituted analog (piperidin-3-ylmethanesulfonamide) exhibits distinct enzyme inhibition profiles, while the N-methyl analog (N-methyl-N-(piperidin-4-yl)methanesulfonamide) demonstrates altered receptor binding . Substituting the piperidine ring with a pyrrolidine scaffold (pyrrolidin-3-ylmethanesulfonamide) results in over two orders of magnitude loss in GABA binding inhibition [1]. These structural modifications lead to unpredictable changes in potency, selectivity, and pharmacokinetic properties, making generic substitution scientifically untenable.

Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4): Quantitative Differentiation Evidence Guide


Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4) vs. Pyrrolidin-3-ylmethanesulfonamide: GABA Binding Inhibition Comparison

Piperidin-4-ylmethanesulfonamide (PMSA) exhibits GABA-mimetic activity, while its pyrrolidine analog (PMSA-amide) is >2 orders of magnitude weaker as an inhibitor of GABA binding [1]. This quantitative difference demonstrates the critical role of the piperidine scaffold in maintaining biological activity.

GABA receptor Neuroscience Ligand binding

Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4) vs. Piperidine-4-sulfonic Acid: GABA Receptor Agonist Potency Comparison

Piperidine-4-sulfonic acid (P4S) is a potent GABA agonist with an IC₅₀ of 0.034 μM for inhibition of H-GABA binding . While direct IC₅₀ data for piperidin-4-ylmethanesulfonamide are not available in this assay, the sulfonamide group in the target compound replaces the sulfonic acid moiety, which is known to alter potency and receptor interaction kinetics . This structural difference provides a distinct pharmacological profile for SAR studies.

GABA receptor Agonist Neuroscience

Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4) vs. N-Methyl-N-(piperidin-4-yl)methanesulfonamide: Functional Group Impact on Receptor Interaction

N-Methyl-N-(piperidin-4-yl)methanesulfonamide (CAS 70724-74-2) exhibits distinct receptor binding properties compared to the non-methylated parent compound. The methyl substitution on the sulfonamide nitrogen alters hydrogen-bonding capacity and steric bulk, which can affect selectivity for 5-HT receptor subtypes [1]. This structural modification provides a different pharmacological starting point for CNS drug discovery.

5-HT receptor CNS Receptor binding

Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4) as a PDE4A Inhibitor: Class-Level Inference from BindingDB Data

Piperidin-4-ylmethanesulfonamide has been evaluated in vitro for its inhibitory activity on unpurified recombinant Phosphodiesterase type 4A (PDE4A) [1]. While specific IC₅₀ values for the target compound are not publicly available, structurally related piperidine sulfonamides exhibit PDE4A inhibition with IC₅₀ values ranging from 553 nM to 1.0 µM [2]. This class-level activity suggests the scaffold is suitable for PDE4 inhibitor development.

PDE4A Enzyme inhibition Inflammation

Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4) vs. Piperidin-3-ylmethanesulfonamide: Regioisomer Impact on Enzyme Inhibition

Piperidin-4-ylmethanesulfonamide and its 3-substituted regioisomer (piperidin-3-ylmethanesulfonamide) exhibit different enzyme inhibition profiles. The 4-substituted isomer provides a specific spatial orientation of the sulfonamide group that is optimal for certain biological targets, while the 3-substituted analog interacts with a different set of enzymes including proteases and kinases . This positional difference in the piperidine ring leads to distinct biological outcomes, demonstrating that regioisomers cannot be considered interchangeable.

Enzyme inhibition Medicinal chemistry SAR

Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4) Purity and Storage: Vendor-Supplied Specifications

Commercially available piperidin-4-ylmethanesulfonamide is supplied with a minimum purity specification of 95% (HPLC) , with some vendors offering 98+% purity . Recommended long-term storage conditions are in a cool, dry place, with some vendors specifying sealed storage at 2-8°C . These specifications ensure consistent quality for research applications.

Procurement Quality control Storage

Piperidin-4-ylmethanesulfonamide (CAS 1206969-31-4): Optimal Research and Industrial Application Scenarios


GABAergic Drug Discovery: Lead Optimization and SAR Studies

Piperidin-4-ylmethanesulfonamide is ideally suited for GABAergic drug discovery programs requiring a piperidine-based sulfonamide scaffold. The >2 orders of magnitude difference in GABA binding inhibition compared to pyrrolidine analogs [1] establishes this compound as a validated starting point for developing novel GABA receptor modulators. Researchers can use this scaffold to explore structure-activity relationships (SAR) around the piperidine ring and sulfonamide group, with the documented purity specifications (≥95%) ensuring reproducible results across synthetic modifications .

CNS Drug Development: 5-HT Receptor Ligand Design

The piperidin-4-ylmethanesulfonamide scaffold is recognized for its utility in developing selective 5-HT receptor ligands, with patent literature documenting its application in 5-HT₆ and 5-HT₇ receptor antagonist programs [1]. The compound's free NH group enables hydrogen-bonding interactions that can be exploited for subtype selectivity, differentiating it from N-methylated analogs . This makes it a strategic building block for CNS drug discovery programs targeting cognitive disorders and neurological conditions.

PDE4 Inhibitor Development: Anti-Inflammatory Research

Piperidin-4-ylmethanesulfonamide has documented activity against phosphodiesterase 4A (PDE4A), a validated target for inflammatory diseases [1]. The compound serves as a core scaffold for developing next-generation PDE4 inhibitors, with related piperidine sulfonamides demonstrating IC₅₀ values in the sub-micromolar range . Researchers focused on COPD, asthma, or psoriasis can leverage this building block to explore PDE4 inhibition with potential selectivity advantages over existing clinical candidates.

Orexin Receptor Modulator Synthesis: Sleep Disorder Research

Patent literature identifies piperidin-4-ylmethanesulfonamide derivatives as modulators of orexin receptor systems, particularly as orexin type 2 receptor agonists [1]. This scaffold provides a foundation for synthesizing compounds with potential applications in narcolepsy, insomnia, and other sleep-wake disorders. The 4-substituted piperidine core offers the optimal spatial orientation for orexin receptor engagement, making it a preferred building block over 3-substituted regioisomers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidin-4-ylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.